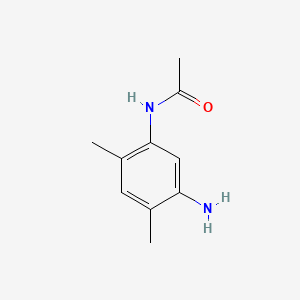

N-(5-Amino-2,4-dimethylphenyl)acetamide

Description

Properties

CAS No. |

53780-33-9 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(5-amino-2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-6-4-7(2)10(5-9(6)11)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) |

InChI Key |

HAEMXAKFQGXEGU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)NC(=O)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1N)NC(=O)C)C |

Other CAS No. |

53780-33-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Acetamides

DMPO = 2,4-dimethylphenoxy; PK = Pharmacokinetics.

Preparation Methods

Catalytic Hydrogenation of Mononitro-2,4-dimethyl-acetanilide Mixtures

Overview:

The most established method for preparing N-(5-amino-2,4-dimethylphenyl)acetamide involves catalytic hydrogenation of a crude nitration mixture containing isomeric mononitro-2,4-dimethyl-acetanilides. The key precursor is 5-nitro-2,4-dimethyl-acetanilide, which is selectively reduced to the corresponding amine.

- The starting material is a mixture with 60–95% by weight of 5-nitro-2,4-dimethyl-acetanilide.

- The mixture is dissolved in a water-miscible organic solvent, often methanol or a methanol/water mixture, with water content ranging from 50% to 95% by weight.

- Hydrogenation is carried out under known catalytic hydrogenation conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon).

- After hydrogenation, the catalyst is separated, and the product is isolated by crystallization from the solvent-water mixture.

- Optimal crystallization is achieved using water/methanol ratios between 3:1 and 10:1 by weight, with 5 to 15 parts of solvent mixture per part of product.

- The process yields high purity N-(5-amino-2,4-dimethylphenyl)acetamide suitable for further applications.

- High yield and selectivity for the 5-amino isomer.

- Efficient separation by crystallization from aqueous-organic solvents.

- Scalable and industrially applicable.

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | Mixture with 60–95% 5-nitro isomer | Crude nitration mixture |

| Solvent | Water-miscible organic solvent (e.g., methanol) + water (50–95%) | Ratio optimized for crystallization |

| Catalyst | Hydrogenation catalyst (e.g., Pd/C) | Standard hydrogenation conditions |

| Temperature and Pressure | Typical hydrogenation conditions (not specified in detail) | Controlled to avoid over-reduction |

| Product isolation | Crystallization from solvent-water mixture | High purity amine obtained |

| Yield | High (close to quantitative) | Efficient process |

Reference: EP0054809A1 patent describes this process in detail, emphasizing the selective hydrogenation and crystallization steps.

Reduction of Nitroacetanilide Using Zinc and Acetic Acid

Overview:

Another method involves the reduction of N-(2,6-dimethyl-4-nitrophenyl)acetamide using zinc dust in the presence of acetic acid, followed by purification steps.

- Zinc dust is added in portions to a cooled solution (0 °C) of the nitroacetanilide in tetrahydrofuran (THF) and acetic acid.

- The reaction proceeds for about 30 minutes.

- The mixture is filtered through silica gel to remove impurities.

- The organic phase is washed with saturated sodium bicarbonate solution to neutralize residual acid.

- The product is precipitated by addition of heptane, filtered, washed, and dried under vacuum.

- The yield reported is moderate (~28%) with the product obtained as a pale red solid.

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | N-(2,6-dimethyl-4-nitrophenyl)acetamide | Prepared by nitration of acetanilide |

| Reducing agent | Zinc dust | Added portion-wise at 0 °C |

| Solvent | Tetrahydrofuran (THF) and acetic acid | Cooling required |

| Workup | Filtration through silica, washing with NaHCO3, precipitation with heptane | Purification by crystallization |

| Yield | 28% | Moderate yield, may require optimization |

Reference: Detailed in ChemicalBook synthesis data and patent WO2006/29623.

Notes on Related Synthetic Procedures

- Some patents describe the use of chlorosulfonation and subsequent sulfonamide formation on related acetamide structures, but these are more advanced functionalizations beyond the simple preparation of N-(5-amino-2,4-dimethylphenyl)acetamide.

- Hydrothermal and Lawesson’s reagent treatments are used for related thioamide derivatives, indicating diverse functional group transformations possible on similar scaffolds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Mixture of mononitro-2,4-dimethyl-acetanilides (60-95% 5-nitro isomer) | Hydrogen, Pd/C catalyst, water/methanol solvent | High (~quantitative) | Crystallization from water/solvent | Industrially preferred, selective |

| Zinc reduction in acetic acid | N-(2,6-dimethyl-4-nitrophenyl)acetamide | Zinc dust, acetic acid, THF, 0 °C | 28 | Filtration, crystallization | Moderate yield, requires optimization |

| Acetylation of amino compound | 5-Amino-2,4-dimethyl aniline derivatives | Acetic anhydride or acetyl chloride | Variable | Extraction, crystallization | Used to form acetamide from amine |

Q & A

Q. What are the common synthetic routes for N-(5-Amino-2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acetylation of 5-amino-2,4-dimethylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key factors include temperature (ambient to reflux), solvent choice (e.g., dry dichloromethane or acetic acid), and catalysts (e.g., lutidine or pyridine to neutralize HCl byproducts). For example, coupling agents like TBTU in dry DCM can enhance reaction efficiency by facilitating amide bond formation . Refluxing with acetic anhydride may improve yields but requires careful monitoring to avoid over-acetylation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of N-(5-Amino-2,4-dimethylphenyl)acetamide?

- Methodological Answer :

- ¹H NMR : Expect signals for the acetamide methyl group (~2.1 ppm) and aromatic protons (6.5–7.5 ppm), with splitting patterns reflecting substitution on the phenyl ring. The amine proton may appear as a broad singlet (~5 ppm) if not acetylated .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch of amine or amide) confirm functional groups. Discrepancies in expected peaks may indicate incomplete acetylation or side products .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., DFT calculations) or published spectra of analogous compounds (e.g., N-substituted acetamides) .

- Isolation and Reanalysis : Purify intermediates via column chromatography and reacquire spectra to rule out impurities. For example, residual acetic anhydride in the reaction mixture may obscure IR readings .

Q. How can solvent polarity and temperature be optimized to minimize side reactions during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to assess reaction rate and selectivity. Dry DCM minimizes hydrolysis of acetic anhydride but may slow dissolution of the amine starting material .

- Temperature Gradients : Conduct kinetic studies at 25°C, 50°C, and reflux. Monitor reaction progress via TLC or HPLC to identify optimal conditions. Higher temperatures may accelerate acetylation but risk decomposition of the amine group .

Q. How to design a kinetic study for the acetylation step in the synthesis?

- Methodological Answer :

- Quenching Experiments : Aliquot the reaction at timed intervals (e.g., 0, 15, 30, 60 min), quench with ice-water, and analyze yields via HPLC or gravimetric analysis.

- Rate Law Determination : Vary concentrations of 5-amino-2,4-dimethylaniline and acetylating agent to determine reaction order. For example, pseudo-first-order conditions (excess acetic anhydride) simplify rate calculations .

Key Considerations for Experimental Design

- Contradiction Analysis : If NMR shows unexpected aromatic splitting, consider steric effects from the 2,4-dimethyl groups or competing substitution patterns .

- Advanced Characterization : Use X-ray crystallography to resolve ambiguous stereoelectronic effects, particularly if computational models conflict with observed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.